molecular formula C13H12IN B1316671 N-Benzyl-4-iodoaniline CAS No. 3526-49-6

N-Benzyl-4-iodoaniline

Cat. No.: B1316671
CAS No.: 3526-49-6
M. Wt: 309.14 g/mol
InChI Key: XRLJKIYWSQACLG-UHFFFAOYSA-N
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Description

N-Benzyl-4-iodoaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an iodine atom attached to the para position of the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

N-Benzyl-4-iodoaniline, like other aniline derivatives, could potentially interact with various biological targets. Anilines are a class of compounds that are used as building blocks in the synthesis of various pharmaceuticals . The specific targets of this compound would depend on its specific chemical structure and properties.

Mode of Action

The mode of action of this compound would depend on its specific biological targets. Anilines can undergo various reactions such as electrophilic substitution, which could potentially influence their interaction with biological targets .

Biochemical Pathways

Anilines can participate in various biochemical pathways depending on their specific chemical structure. For example, they can undergo reactions at the benzylic position, which are important for synthesis problems .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its specific chemical structure. Anilines, in general, can be absorbed in the body and can be metabolized by various enzymes. They can be distributed in various tissues and can be excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound would depend on its specific biological targets and mode of action. Anilines can have various effects on cells, including potential cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the benzyl group and the iodine atom at the para position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJKIYWSQACLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565843
Record name N-Benzyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3526-49-6
Record name N-Benzyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.19 Grams of p-iodoaniline and 1.06 g of benzaldehyde were dissolved in 50 ml of glyme and the resulting solution heated to 60° for two hours. The temperature was maintained for an additional hour after the addition of 30 ml of a 1 M solution of borane in tetrahydrofuran. The excess boron hydride was then destroyed by the addition of about 10 ml of methanol. To this mixture was added 100 ml of a 0.3 M solution of sodium hydroxide and the resulting solution extracted with 100 ml of ether to yield N-benzyl-p-iodoaniline, Rf =0.70.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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